1-Propylazepan-2-one
Description
1-Propylazepan-2-one is a seven-membered lactam (azepan-2-one) featuring a propyl substituent on the nitrogen atom of the heterocyclic ring. This compound belongs to the class of N-alkylated lactams, which are of significant interest in pharmaceutical and polymer chemistry due to their structural versatility. The azepan-2-one core is analogous to caprolactam (a six-membered lactam) but with an expanded ring size, which can influence ring strain, solubility, and reactivity .
Properties
CAS No. |
52644-85-6 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-propylazepan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(10)11/h2-8H2,1H3 |
InChI Key |
BWISIXSYQURMMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects :
- Propyl vs. Propenoyl: The saturated propyl group in this compound increases hydrophobicity (predicted logP ~1.8) compared to the propenoyl-substituted analog (logP ~1.2), which contains a polarizable double bond. The propenoyl group also introduces electrophilic reactivity, enabling conjugation reactions absent in the propyl derivative .
- Ring Size : Azepan-2-one (7-membered) exhibits reduced ring strain compared to caprolactam (6-membered), favoring slower hydrolysis rates and greater thermal stability.
Physicochemical Properties
| Property | This compound | Azepan-2-one | 1-Prop-2-enoylazepan-2-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 155.24 | 113.16 | 179.21 |
| Boiling Point (°C) | ~245 (estimated) | 268–270 | ~280 (decomposes) |
| Solubility in Water | Low | Moderate | Low (enhanced in polar aprotic solvents) |
Key Observations :
- The propyl group reduces water solubility compared to unsubstituted azepan-2-one, aligning with trends in alkyl chain lengthening.
- The propenoyl derivative’s α,β-unsaturated system may lead to instability under basic or nucleophilic conditions, whereas the propyl analog is more chemically inert .
Pharmacological Considerations
While direct studies on this compound are absent in the provided evidence, N-alkylated lactams are frequently explored as kinase inhibitors or protease substrates. The propyl group’s hydrophobicity could enhance blood-brain barrier penetration, a hypothesis supported by analogous compounds in medicinal chemistry.
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